molecular formula C17H14BrN3O4S2 B2379266 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 301156-82-1

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2379266
CAS No.: 301156-82-1
M. Wt: 468.34
InChI Key: BJKOOGKZGYRDRZ-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with bromophenyl, sulfonyl, dimethyl, and nitrophenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dimethyl-4-(4-nitrophenyl)pyrazole in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 1-(4-Aminophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: New biaryl compounds with extended conjugation.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules through coupling reactions.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the sulfonyl and nitrophenyl groups may interact with active sites of enzymes, inhibiting their function. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole stands out due to its unique combination of functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S2/c1-11-17(26-15-7-5-14(6-8-15)21(22)23)12(2)20(19-11)27(24,25)16-9-3-13(18)4-10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKOOGKZGYRDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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